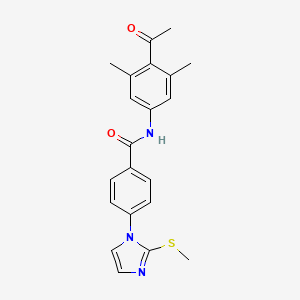![molecular formula C19H35N3O4 B7431036 tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate](/img/structure/B7431036.png)
tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP-4 inhibitor and is widely used in the pharmaceutical industry for the treatment of type 2 diabetes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that breaks down incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate increases the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
Tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate has been shown to have various biochemical and physiological effects. It has been found to lower blood glucose levels in patients with type 2 diabetes by increasing insulin secretion. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate in lab experiments is its high potency and specificity for DPP-4 inhibition. This makes it an ideal tool for studying the role of DPP-4 in various physiological processes. However, one of the limitations of using tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate is its potential toxicity, which may affect the results of lab experiments if not carefully controlled.
Direcciones Futuras
There are several future directions for the study of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate. One of the areas of interest is its potential applications in cancer therapy. Further studies are needed to determine the optimal dose and treatment regimen for cancer patients. Another area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine the long-term safety and efficacy of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate in various populations.
In conclusion, tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and specificity for DPP-4 inhibition make it an ideal tool for studying the role of DPP-4 in various physiological processes. Further studies are needed to determine its optimal dose and treatment regimen for various diseases.
Métodos De Síntesis
The synthesis of tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate involves the reaction of tert-butyl N-[3-(aminopropoxy)propyl]carbamate with 3-cyclohexylpyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base and an organic solvent. The product obtained is purified by column chromatography to obtain tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate in high yields.
Aplicaciones Científicas De Investigación
Tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a DPP-4 inhibitor for the treatment of type 2 diabetes. It has also been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4/c1-19(2,3)26-18(24)21-25-13-7-11-20-17(23)22-12-10-16(14-22)15-8-5-4-6-9-15/h15-16H,4-14H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBFRPOGCCIAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCNC(=O)N1CCC(C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430966.png)
![N-[1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl]-2-fluoro-5-methyl-4-nitroaniline](/img/structure/B7430974.png)
![[2-[[2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl]methylsulfonyl]-1,3-thiazol-4-yl]methanol](/img/structure/B7431007.png)
![4-[[4-(4-methylcyclohexyl)-4-oxobutanoyl]amino]-N-(2-methylpropyl)benzamide](/img/structure/B7431010.png)
![4-[[[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-[[4-(2-hydroxypropan-2-yl)phenyl]methyl]-1,3-thiazol-2-ylidene]amino]methyl]benzenesulfonamide](/img/structure/B7431011.png)
![Ethyl 4-[[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methylsulfamoyl]piperidine-1-carboxylate](/img/structure/B7431012.png)
![[1-[(3-chloro-4-thiomorpholin-4-ylphenyl)carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7431018.png)
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[4-[4-(hydroxymethyl)phenyl]piperidin-1-yl]acetamide](/img/structure/B7431019.png)
![methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7431020.png)
![Ethyl 2-[[2-fluoro-4-[[3-fluoro-3-(3-methoxyphenyl)pyrrolidine-1-carbonyl]amino]benzoyl]amino]propanoate](/img/structure/B7431031.png)
![N-[(4-methyl-1-quinoxalin-2-ylpiperidin-4-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B7431037.png)

![methyl 5-[[4-(4-methoxyphenyl)-4-oxobutanoyl]amino]-1H-indole-2-carboxylate](/img/structure/B7431050.png)